molecular formula C17H18Cl2N6O2 B2500414 7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898420-10-5

7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2500414
CAS No.: 898420-10-5
M. Wt: 409.27
InChI Key: BZANOUCNDKCZSN-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core, which is a fundamental component of many biologically significant molecules such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 3-methylxanthine, and piperazine.

    Step 1: The 3,4-dichlorobenzyl chloride is reacted with 3-methylxanthine in the presence of a base (e.g., potassium carbonate) to form an intermediate compound.

    Step 2: The intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

7-(3,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-(3-Chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

7-(3,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or no chlorine atoms.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)12(19)8-10)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANOUCNDKCZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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